acetyl}serine](/img/structure/B12638410.png)
N-{[(carboxymethyl)amino](oxo)acetyl}serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(Carboxymethyl)aminoacetyl}serine is a complex organic compound with the molecular formula C7H10N2O7 This compound is characterized by its unique structure, which includes a serine backbone modified with carboxymethyl and oxoacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(carboxymethyl)aminoacetyl}serine typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl), which facilitates the conversion of carboxylic acids to their corresponding amides .
Industrial Production Methods
Industrial production of N-{(carboxymethyl)aminoacetyl}serine may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{(Carboxymethyl)aminoacetyl}serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-{(carboxymethyl)aminoacetyl}serine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products
The major products formed from the reactions of N-{(carboxymethyl)aminoacetyl}serine depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{(Carboxymethyl)aminoacetyl}serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-{(carboxymethyl)aminoacetyl}serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor or activator of serine proteases by binding to the active site and modulating enzyme activity . The pathways involved in its mechanism of action include enzyme catalysis and signal transduction, which are critical for its biological effects.
Comparación Con Compuestos Similares
N-{(Carboxymethyl)aminoacetyl}serine can be compared with other similar compounds, such as:
N-acetylserine: A simpler derivative with an acetyl group instead of the carboxymethyl and oxoacetyl groups.
O-acetylserine: Another derivative with an acetyl group attached to the oxygen atom of serine.
N,O-diacetylserine: A compound with both N- and O-acetyl groups, similar to N-{(carboxymethyl)aminoacetyl}serine but with different functional groups.
The uniqueness of N-{(carboxymethyl)aminoacetyl}serine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2O7 |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10N2O7/c10-2-3(7(15)16)9-6(14)5(13)8-1-4(11)12/h3,10H,1-2H2,(H,8,13)(H,9,14)(H,11,12)(H,15,16) |
Clave InChI |
USSGVMDFOPENJO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC(=O)C(=O)NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)

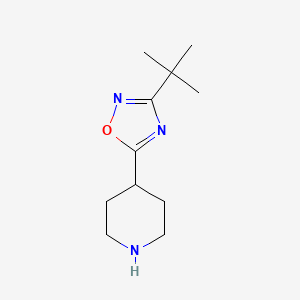
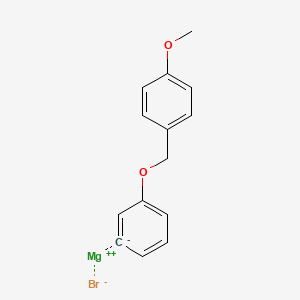
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
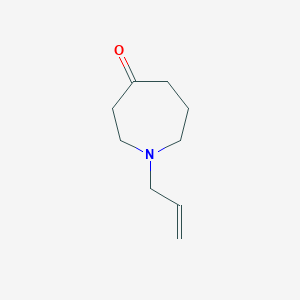

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)
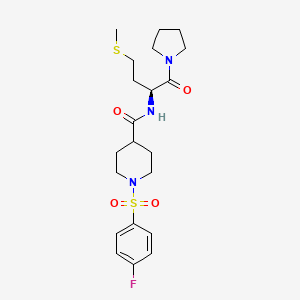
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
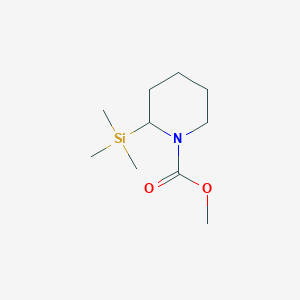
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
